![molecular formula C17H10F3NO3 B7728990 (3Z)-3-[[3-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione](/img/structure/B7728990.png)
(3Z)-3-[[3-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-3-[[3-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a trifluoromethyl group and an anilino moiety in this compound suggests it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[[3-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione typically involves the condensation of 3-(trifluoromethyl)aniline with chromene-2,4-dione derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to achieve the desired quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The trifluoromethyl and anilino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: The compound is studied for its potential as a building block in organic synthesis, allowing the creation of more complex molecules with desired properties.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism by which (3Z)-3-[[3-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, while the anilino moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
類似化合物との比較
- (3Z)-3-[[3-(methyl)anilino]methylidene]chromene-2,4-dione
- (3Z)-3-[[3-(chloro)anilino]methylidene]chromene-2,4-dione
- (3Z)-3-[[3-(bromo)anilino]methylidene]chromene-2,4-dione
Comparison: Compared to its analogs, (3Z)-3-[[3-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved pharmacokinetic properties.
特性
IUPAC Name |
(3Z)-3-[[3-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)10-4-3-5-11(8-10)21-9-13-15(22)12-6-1-2-7-14(12)24-16(13)23/h1-9,21H/b13-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUDDAWGOPEWQU-LCYFTJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=CC(=C3)C(F)(F)F)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B7728909.png)
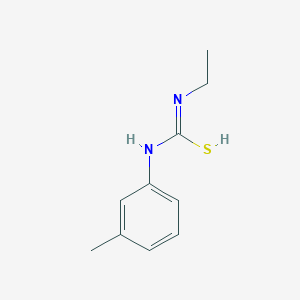
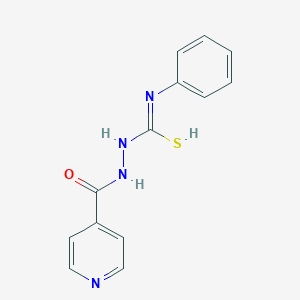
![N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)-4-iodoaniline](/img/structure/B7728934.png)
![[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol](/img/structure/B7728937.png)
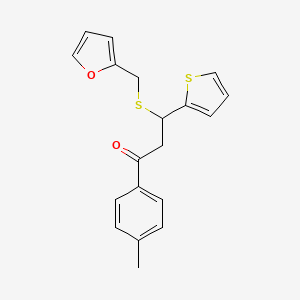
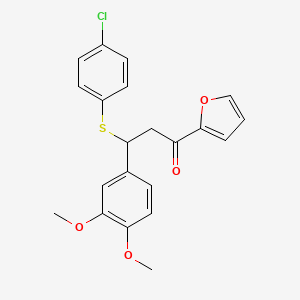
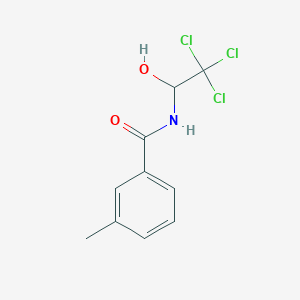

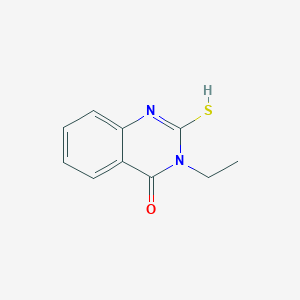
![3-(3,4-Dimethoxyphenyl)-3-[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)propan-1-one](/img/structure/B7729006.png)
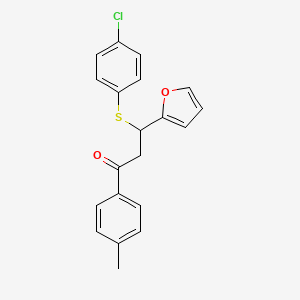
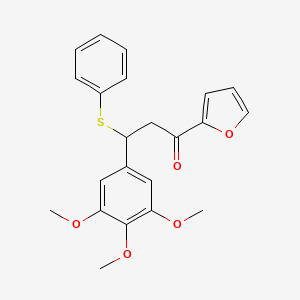
![2,6-Di-tert-butyl-4-[(4-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol](/img/structure/B7729015.png)
